

Spectroscopic Profile of Difluoromalonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Difluoromalonic acid*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **difluoromalonic acid**. Due to the limited availability of published experimental spectra for the free acid, this document presents a detailed analysis of its close and commercially available analog, diethyl 2,2-difluoromalonate, and provides predicted data for **difluoromalonic acid** based on established spectroscopic principles. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

Introduction

Difluoromalonic acid ($C_3H_2F_2O_4$, CAS: 1514-85-8) is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.^[1] The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide summarizes the available and predicted spectroscopic data to aid researchers in their work with **difluoromalonic acid** and its derivatives.

Spectroscopic Data

While experimental spectra for **difluoromalonic acid** are not readily available in the public domain, data for its diethyl ester, diethyl 2,2-difluoromalonate ($C_7H_{10}F_2O_4$, CAS: 680-65-9), is accessible and serves as a valuable reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **difluoromalonic acid** and its derivatives, 1H , ^{13}C , and ^{19}F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for Diethyl 2,2-Difluoromalonate and Predicted Data for Difluoromalonic Acid

Nucleus	Diethyl 2,2-Difluoromalonate (Experimental)	Difluoromalonic Acid (Predicted)
1H NMR	δ (ppm): 1.34 (t, 6H, $J = 7.1$ Hz, $-CH_3$), 4.33 (q, 4H, $J = 7.1$ Hz, $-OCH_2-$)	δ (ppm): ~10-13 (br s, 2H, $-COOH$)
^{13}C NMR	δ (ppm): 13.9 ($-CH_3$), 62.6 ($-OCH_2-$), 116.1 (t, $J_{C-F} \approx 250$ Hz, $-CF_2-$), 163.9 (t, $J_{C-F} \approx 30$ Hz, $C=O$)	δ (ppm): ~115 (t, $J_{C-F} \approx 250-260$ Hz, $-CF_2-$), ~165 (t, $J_{C-F} \approx 25-35$ Hz, $C=O$)
^{19}F NMR	δ (ppm): -105 to -115 (referenced to $CFCl_3$)	δ (ppm): -100 to -120 (referenced to $CFCl_3$)

Note: Predicted values for **difluoromalonic acid** are based on typical chemical shifts for carboxylic acids and fluorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for **difluoromalonic acid** are associated with the hydroxyl, carbonyl, and carbon-fluorine bonds.

Table 2: IR Spectroscopic Data

Functional Group	Diethyl 2,2-Difluoromalonate (Vapor Phase)[2]	Difluoromalonic Acid (Predicted)
O-H stretch	N/A	3300-2500 cm^{-1} (broad)
C-H stretch	$\sim 2985 \text{ cm}^{-1}$	N/A
C=O stretch	$\sim 1770\text{-}1745 \text{ cm}^{-1}$	$\sim 1740\text{-}1700 \text{ cm}^{-1}$
C-F stretch	$\sim 1300\text{-}1100 \text{ cm}^{-1}$	$\sim 1300\text{-}1100 \text{ cm}^{-1}$
C-O stretch	$\sim 1300\text{-}1000 \text{ cm}^{-1}$	$\sim 1320\text{-}1210 \text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diethyl 2,2-difluoromalonate, a GC-MS spectrum is available.[2]

Table 3: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Diethyl 2,2-Difluoromalonate	196.05	151 (-OEt), 123 (-COOEt), 96, 29 (-CH ₂ CH ₃)
Difluoromalonic Acid	140.00 (Predicted)	123 (-OH), 95 (-COOH), 75, 51

Note: Fragmentation of **difluoromalonic acid** is predicted to involve losses of hydroxyl and carboxyl groups.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like **difluoromalonic acid** would involve the following steps:



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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

For a solid sample like **difluoromalonic acid**, the KBr pellet method is commonly used.

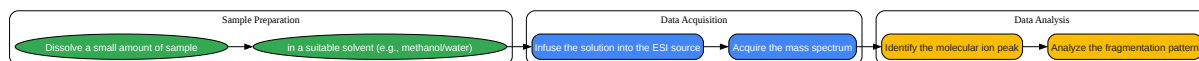


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Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing **difluoromalonic acid**.



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Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **difluoromalonic acid**. While direct experimental data for the free acid is scarce, the provided data for its diethyl ester, coupled with predicted values and general experimental protocols, offers a solid foundation for researchers. The presented workflows and tabulated data are intended to facilitate the identification and further investigation of this and related fluorinated compounds in various scientific and developmental pursuits.

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References

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